6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains multiple functional groups, including a thiophene ring, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a thiophene derivative with a suitable amine and a carbonitrile compound under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer properties may be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarbonitrile share structural similarities with the thiophene ring in the target compound.
Pyrido[2,1-b][1,3,5]thiadiazine Derivatives: Compounds such as 2,4-dihydro-3H-pyrido[2,1-b][1,3,5]thiadiazine-3-one exhibit similar core structures.
Uniqueness
6-Oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H15N3OS2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
6-oxo-3-phenyl-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C18H15N3OS2/c19-10-15-14(16-7-4-8-23-16)9-17(22)21-11-20(12-24-18(15)21)13-5-2-1-3-6-13/h1-8,14H,9,11-12H2 |
InChI Key |
MQCAXPORVOCTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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